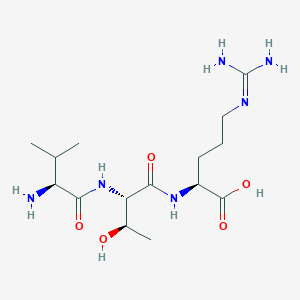![molecular formula C19H24O4 B14258038 2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol] CAS No. 173736-46-4](/img/structure/B14258038.png)
2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] typically involves the reaction of 4-methylphenol with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two phenolic units, with methoxymethyl groups introduced at the ortho positions relative to the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions. The final product is purified through crystallization or distillation to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxymethyl groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to protect active ingredients from degradation.
Industry: Employed in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mecanismo De Acción
The antioxidant properties of 2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The methoxymethyl groups enhance the compound’s stability and solubility, making it more effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis[6-tert-butyl-4-methylphenol]
- 4,4’-Methylenebis[2,6-bis(methoxymethyl)phenol]
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
Uniqueness
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] is unique due to its specific substitution pattern, which provides a balance between antioxidant activity and solubility. The methoxymethyl groups enhance its effectiveness in various applications compared to other similar compounds.
Propiedades
Número CAS |
173736-46-4 |
|---|---|
Fórmula molecular |
C19H24O4 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-[[2-hydroxy-3-(methoxymethyl)-5-methylphenyl]methyl]-6-(methoxymethyl)-4-methylphenol |
InChI |
InChI=1S/C19H24O4/c1-12-5-14(18(20)16(7-12)10-22-3)9-15-6-13(2)8-17(11-23-4)19(15)21/h5-8,20-21H,9-11H2,1-4H3 |
Clave InChI |
MCACTZQMAQDCBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)COC)O)CC2=C(C(=CC(=C2)C)COC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)




![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)

![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)



![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)
![(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde](/img/structure/B14258021.png)
